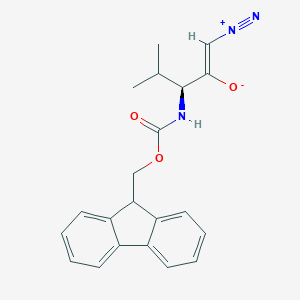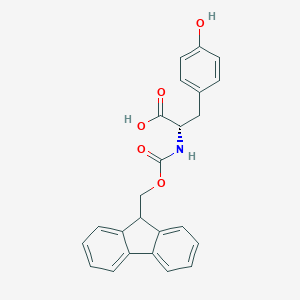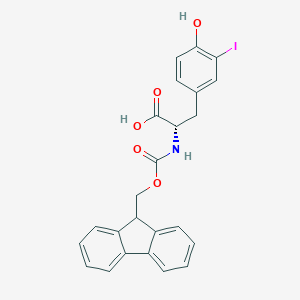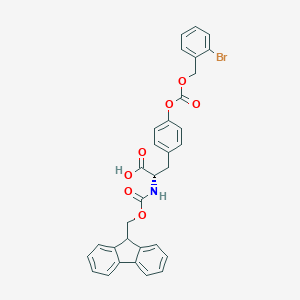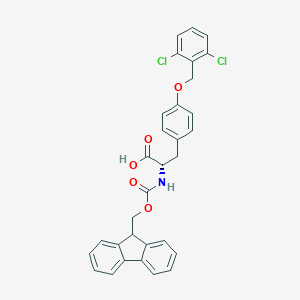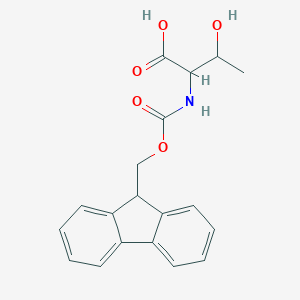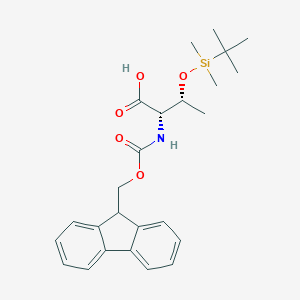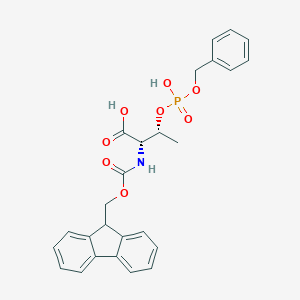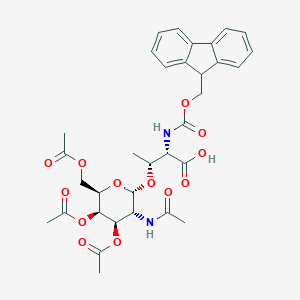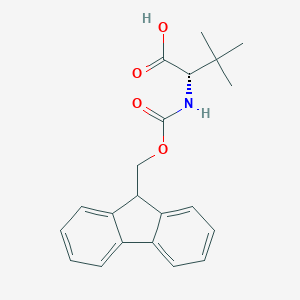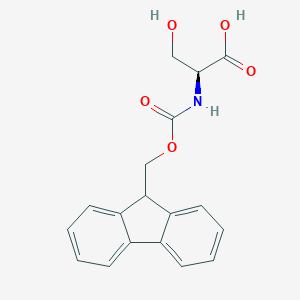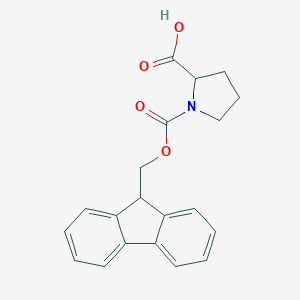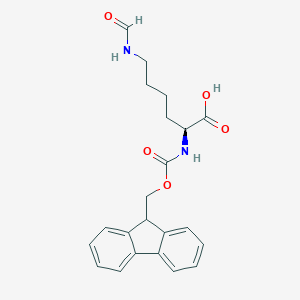
Fmoc-Lys(FOR)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Lys-OH is a derivative of the amino acid lysine, with the Fmoc (Fluorenylmethyloxycarbonyl) group serving as a protective group . It is used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis . The Fmoc group is acid-labile, meaning it can be removed under acidic conditions .
Synthesis Analysis
The synthesis of Fmoc-Lys derivatives typically involves the condensation of the appropriate acid with N-hydroxysuccinimide in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester .Chemical Reactions Analysis
Fmoc-Lys-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group can be removed under acidic conditions, allowing the lysine residue to participate in peptide bond formation .Aplicaciones Científicas De Investigación
Biomedical Applications
- Field : Biomedical Research
- Application : Fmoc-Lys(FOR)-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These include drug delivery and diagnostic tools for imaging .
- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering .
- Results : The Fmoc-K3 hydrogel fully supports cell adhesion, survival, and duplication . These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences .
Protease Activity Assays
- Field : Biochemistry
- Application : Fmoc-Lys(FOR)-OH is used in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates for protease activity assays . This involves using 5-carboxyfluorescein (5-Fam) as the fluorophore and 4,4-dimethylamino-azobenzene-4’-carboxylic acid (Dabcyl) as the quencher .
- Method : Fmoc-Lys (5-Fam) and Fmoc-Lys (Dabcyl) were incorporated into the sequence of a Triple-Helical Peptide (THP) substrate utilizing automated solid-phase peptide synthesis protocols . A second substrate was assembled where (7-methoxycoumarin-4-yl)-acetyl (Mca) was the fluorophore and 2,4-dinitrophenyl (Dnp) was the quencher .
- Results : The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that, compared with the fluorophore/quencher pair of Mca/Dnp, had a slightly destabilized triple-helix but was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .
Self-Supporting Hydrogels for Bioprinting
- Field : Biomedical Engineering
- Application : Fmoc-Lys(FOR)-OH is used in the synthesis of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications . These hydrogels can be used as scaffolds for bioprinting .
- Method : The synthesis involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group . The Fmoc-derivatives of the series K peptides retain their ability to form gels .
- Results : The Fmoc-K3 hydrogel, which is the most rigid one, acts as a potential material for tissue engineering . It fully supports cell adhesion, survival, and duplication .
Self-Healing Hydrogels
- Field : Materials Chemistry
- Application : Fmoc-Lys(FOR)-OH is used in the creation of self-healing hydrogels from a minimalistic dipeptide building block . These hydrogels have potential applications in various fields, including nanotechnology .
- Method : A hydrogelator, Fmoc–Lys(Fmoc)–Phe (Lys = lysine, Phe = phenylalanine), is reported to produce hydrogels at a very low concentration . The peptide hydrogel exhibits self-sustaining and self-healing behavior .
- Results : The peptide hydrogel has improved mechanical properties compared to the previously reported di Fmoc-based hydrogels . The peptide and the composite hydrogels exhibited excellent selective dye adsorption capacities .
Drug Delivery Systems
- Field : Pharmaceutical Sciences
- Application : Fmoc-Lys(FOR)-OH is used in the creation of peptide-based hydrogels (PHGs) for potential drug delivery applications . These hydrogels can encapsulate and release drugs in a controlled manner .
- Method : The synthesis involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group . The Fmoc-derivatives of the series K peptides retain their ability to form gels .
- Results : The Fmoc-K3 hydrogel, which is the more rigid one, acts as a potential material for drug delivery . It fully supports cell adhesion, survival, and duplication .
Conductive Hydrogels
- Field : Materials Science
- Application : Fmoc-Lys(FOR)-OH is used in the creation of conductive hydrogels . These hydrogels have potential applications in various fields, including nanotechnology .
- Method : The network structure of the peptide hydrogels was nanoengineered with edge-functionalized graphene oxide nanosheets, resulting in composite hydrogels .
- Results : The dried composite hydrogels exhibited a non-linear current–voltage response with both resistive and capacitative features . The peptide and the composite hydrogels exhibited excellent selective dye adsorption capacities .
Safety And Hazards
Direcciones Futuras
Fmoc-protected amino acids like Fmoc-Lys-OH are gaining popularity in solid-phase peptide synthesis (SPPS), particularly in the development of hydrogels for biological, biomedical, and biotechnological applications . Future research may focus on improving the properties of these hydrogels, as well as exploring new applications for Fmoc-protected amino acids in peptide synthesis .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-14-23-12-6-5-11-20(21(26)27)24-22(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWAZAXPESSBGE-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(FOR)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

